Superior Antimycobacterial Activity of 5-Chloro vs. 6-Chloro and Unsubstituted Pyrazine Derivatives
In a direct comparative study of three N-(pyrazin-2-yl)benzamide series, derivatives synthesized from 5-chloropyrazin-2-amine (the immediate precursor to the target compound) displayed markedly superior growth-inhibiting activity against Mycobacterium tuberculosis H37Rv compared to analogs from the 6-chloro isomer series or the unsubstituted pyrazine series [1]. The 5-chloro series yielded five active compounds with MIC values ranging from 3.13 to 25 µg/mL, whereas the unsubstituted series produced four weakly active compounds with MIC values of 25–100 µg/mL, and the 6-chloro series produced only two low-activity compounds within the same 25–100 µg/mL range [1]. The most active 5-chloro derivatives, specifically N-(5-chloropyrazin-2-yl)-4-ethylbenzamide and N-(5-chloropyrazin-2-yl)-4-methylbenzamide, achieved MIC values of 3.13 and 6.25 µg/mL against Mtb respectively, with selectivity indices (SI) exceeding 10 relative to HepG2 cytotoxicity [1].
| Evidence Dimension | In vitro growth inhibition against Mycobacterium tuberculosis H37Rv (MIC, µg/mL) |
|---|---|
| Target Compound Data | Series 2 (5-Cl derivatives): MIC range 3.13–25 µg/mL; best compounds at 3.13 µg/mL (4-Et) and 6.25 µg/mL (4-Me), with SI > 10 |
| Comparator Or Baseline | Series 1 (unsubstituted): MIC range 25–100 µg/mL (4 active compounds, all moderate/weak); Series 3 (6-Cl): MIC range 25–100 µg/mL (2 active compounds, both moderate/weak) |
| Quantified Difference | Up to 32-fold improvement in MIC: 5-Cl series best MIC = 3.13 µg/mL vs. 6-Cl/unsubstituted series floor MIC = 100 µg/mL; the 5-Cl series produced more active derivatives (5) than either the unsubstituted (4) or 6-Cl (2) series |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv; HepG2 cytotoxicity counter-screen for selectivity index calculation |
Why This Matters
This directly observable, position-dependent activity cliff means that selecting the 5-chloro regioisomer over the 6-chloro or unsubstituted analog can be the difference between identifying an antimycobacterial lead compound (MIC in the single-digit µg/mL range with acceptable selectivity) and discarding the chemotype entirely as inactive.
- [1] Zitko, J.; Mindlová, A.; Valášek, O.; Jand'ourek, O.; Paterová, P.; Janoušek, J.; Konečná, K.; Doležal, M. Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Molecules 2018, 23, 2390. View Source
